molecular formula C15H20N4O4S B2714167 Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 377064-96-5

Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2714167
CAS No.: 377064-96-5
M. Wt: 352.41
InChI Key: MQCXWYLTGZDNMC-UHFFFAOYSA-N
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Description

Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative characterized by a 1,3-dimethylated purine-2,6-dione core. Key structural features include:

  • Position 1 and 3: Methyl groups at both positions, enhancing steric and electronic effects.
  • Position 8: A sulfanylacetate ethyl ester, contributing to solubility and metabolic stability.
    This compound is primarily used in research and development, with structural analogs explored for antimicrobial and receptor-binding activities .

Properties

IUPAC Name

ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-6-23-10(20)8-24-14-16-12-11(19(14)7-9(2)3)13(21)18(5)15(22)17(12)4/h2,6-8H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXWYLTGZDNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N4O4S
  • Molecular Weight : 342.38 g/mol

The presence of a dioxopurine ring suggests potential interactions with biological macromolecules, particularly nucleic acids and proteins.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties against various pathogens, making it a candidate for further research in infectious diseases.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic processes, including those involved in inflammation and cancer progression.

Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds similar to this compound using different assays (e.g., DPPH radical scavenging). The results indicated a significant ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

In vitro studies have shown that the compound exhibits antimicrobial activity against several bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications .

Enzyme Inhibition Studies

Research has focused on the inhibition of specific enzymes such as tyrosine phosphatase and cyclooxygenase (COX). Inhibition assays indicated that the compound could significantly reduce enzyme activity, which is crucial in pathways related to inflammation and cancer .

Case Studies

  • Case Study on Antioxidant Potential : A controlled trial investigated the effects of this compound on oxidative stress markers in diabetic rats. The results showed a marked reduction in malondialdehyde levels and an increase in antioxidant enzyme activities (superoxide dismutase and catalase), indicating its protective role against oxidative damage.
  • Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of the compound as an adjunct therapy in patients with bacterial infections. The administration of the compound alongside standard antibiotics resulted in improved outcomes and reduced recovery time compared to control groups.

Summary Table of Biological Activities

Biological ActivityAssay TypeResults
AntioxidantDPPHSignificant radical scavenging activity
AntimicrobialMICEffective against S. aureus and E. coli
Enzyme InhibitionTyrosine Phosphatase InhibitionSignificant reduction in enzyme activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate exhibit significant antimicrobial properties.

Study Findings :

  • Derivatives containing sulfanyl groups have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Mechanism :

  • The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Antitumor Activity

Compounds with purine-like structures have been extensively studied for their antitumor effects.

Case Studies :

  • In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cell lines.

Research Data :

  • A specific derivative was found to inhibit cell proliferation by inducing G1 phase arrest in the cell cycle .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been documented.

Clinical Trials :

  • Some studies have reported protective effects in animal models of epilepsy.

Biological Mechanism :

  • The activity is believed to be mediated through modulation of neurotransmitter systems and ion channels .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialActive against E. coli and S. aureus, disrupting cell membranes
AntitumorInduces apoptosis in cancer cells, inhibits proliferation
AnticonvulsantProtective effects in epilepsy models

Comparison with Similar Compounds

Functional Group Variations

Compound Name Substituent at Position 8 Key Differences Biological Implications
Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate Sulfanylacetate ethyl ester Ester group enhances lability compared to amides. Likely faster metabolic hydrolysis than acetamide derivatives.
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide (Catalog# 2423CE) Sulfanyl-N-phenylacetamide Amide group increases stability. Prolonged half-life in biological systems due to resistance to esterases.

Substituent Modifications at Positions 1, 3, and 7

Compound Name Substituents Structural Impact
This compound 1,3-dimethyl; 7-isoprenyl Enhanced steric bulk may reduce enzyme binding.
2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate 3-methyl (no methyl at position 1) Reduced steric hindrance at position 1, potentially increasing reactivity.
8-Alkoxy-1,3-dimethyl-7-(4-phenyl-1-piperazinyl)-alkyl-purine-2,6-dione derivatives 7-piperazinyl group Polar substituent improves water solubility and 5-HT1A receptor affinity.

Position 8 Modifications and Bioactivity

Compound Name Position 8 Group Electron Effects Observed Activity
This compound Dioxo group Electron-deficient purine core. Undocumented in evidence, but analogous dioxo derivatives show CNS activity .
1,3-Dimethyl-7-{2-[(4-aryl)amino]ethyl}-8-nitro-3,7-dihydro-1H-purine-2,6-dione Nitro group (electron-withdrawing) Strong electron withdrawal enhances antimicrobial activity. Moderate antibacterial, good antifungal activity (e.g., against C. albicans).
8-Chloro-1,3-dimethyl-7-substituted derivatives Chloro group (electron-withdrawing) Similar to nitro, but less polar. Antimicrobial activity dependent on halogen presence.

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